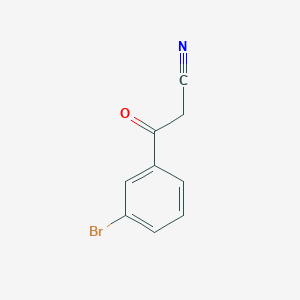![molecular formula C14H22BrNO B1334116 4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide CAS No. 187663-88-3](/img/structure/B1334116.png)
4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide" appears to be related to a class of compounds that have been synthesized and evaluated for various biological activities. For instance, a structurally similar compound, N'-phenyl-N-[4-[2(diisopropylamino)-ethoxy]phenyl]benzamidine dihydrobromide, was synthesized and found to exhibit hypoglycemic activity in glucose-primed rats . This suggests that the compound may also have potential biological applications.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including the formation of intermediates and the use of catalysts. For example, the synthesis of 4-(4-Dimethylamino)phenyl-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2-one was achieved using a catalyst and solvent, with a significant yield . Similarly, the synthesis of diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxyl-phenyl)methyl]phosphonate involved an addition reaction of diisopropyl phosphite and an imine . These methods could potentially be adapted for the synthesis of "4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide".
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as single-crystal X-ray diffraction, which provides detailed information about the geometry and conformation of the molecules . The molecular structure of "4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide" would likely be determined using similar methods to ensure accurate characterization.
Chemical Reactions Analysis
Compounds with bromide functional groups are often involved in chemical reactions such as reductive elimination, as seen in the study of vicinal dibromides . The presence of the bromide in "4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide" suggests that it may undergo similar reactions, potentially leading to the formation of olefins or other derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide" would include its melting point, boiling point, solubility, and stability. These properties are crucial for understanding the compound's behavior in different environments and for its handling and storage. The properties of similar compounds, such as those with ethoxycarbonyl and isopropylamino groups, have been evaluated for their biological potential, indicating that such analyses are important for determining the practical applications of the compound .
Applications De Recherche Scientifique
Medicinal Chemistry Research :
- Synthesis of N-[[(dialkylamino)alkoxyl]phenyl]benzamidines, including compounds containing 4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide, has been investigated for hypoglycemic activity in glucose-primed rats, demonstrating potential for diabetes treatment (Shroff et al., 1982).
Materials Science :
- Research in poly(p-phenylene) chemistry has led to the development of water-soluble and blue luminescent cationic polyelectrolytes, including compounds derived from (dialkylamino)ethoxy-substituted poly(p-phenylene)s (Balanda et al., 1999).
Chemical Synthesis and Structure Analysis :
- The synthesis and structure analysis of new 7-[2-(N,N-Diisopropylamino)ethoxy]coumarins, using both traditional and microwave-assisted synthesis, have been explored. The solid-state structure of these compounds was analyzed using X-ray diffraction and NMR methods (Trykowska et al., 2009).
- Studies on the solid-state reactivity of related compounds, like 4-ethoxy-2-phenyl-1,3-thiazin-6-one, have provided insights into anisotropic behaviour and potential energy calculations (Decoret et al., 1990).
Optical and Nonlinear Properties :
- Comparative studies on the nonlinear optics and optical limiting properties of metallophthalocyanines, including those with 4-[2-(N,N-Diisopropylamino-ethoxy]phenyl substitution, have been conducted, revealing insights into their potential applications in optical technologies (Bıyıklıoğlu et al., 2019).
Advanced Analytical Techniques :
- Research into the targeted LC–MS derivatization for aldehydes and carboxylic acids with new derivatization agents, such as 4-APEBA, has been conducted, highlighting the versatility of these compounds in analytical chemistry (Eggink et al., 2010).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
N-[2-(4-bromophenoxy)ethyl]-N-propan-2-ylpropan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22BrNO/c1-11(2)16(12(3)4)9-10-17-14-7-5-13(15)6-8-14/h5-8,11-12H,9-10H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBQQRPFYLMVOQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCOC1=CC=C(C=C1)Br)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374299 |
Source


|
| Record name | 4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide | |
CAS RN |
187663-88-3 |
Source


|
| Record name | 4-[2-N,N-Diisopropylamino-ethoxy]phenylbromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1334041.png)



![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)





